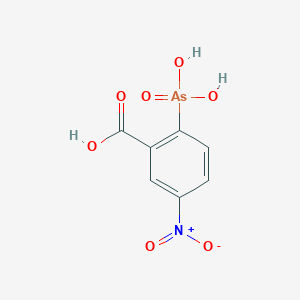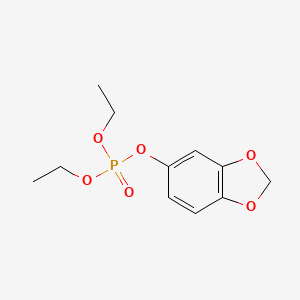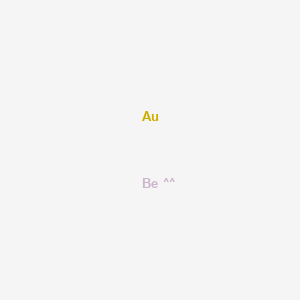
Beryllium--gold (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–gold (1/1) is a compound consisting of beryllium and gold in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Beryllium is a lightweight, brittle metal with a high melting point, while gold is a dense, malleable metal known for its conductivity and resistance to corrosion. The combination of these two metals results in a compound with distinct characteristics that can be leveraged for specialized applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of beryllium–gold (1/1) can be achieved through various synthetic routes. One common method involves the deposition of beryllium and gold onto a substrate using ion-beam sputtering deposition. This technique involves the alternation of deposition and partial sputtering of nanosized metal layers, resulting in thin films of beryllium and gold . Another method includes the chemical preparation of supported bimetallic catalysts, where beryllium and gold nanoparticles are deposited onto a support from an aqueous phase, followed by thermal or chemical reduction .
Industrial Production Methods: In industrial settings, the production of beryllium–gold (1/1) may involve large-scale synthesis techniques such as chemical vapor deposition or physical vapor deposition. These methods allow for the controlled deposition of beryllium and gold onto various substrates, resulting in high-purity and well-defined bimetallic films. The choice of method depends on the desired properties of the final product and the specific application requirements.
化学反応の分析
Types of Reactions: Beryllium–gold (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Beryllium, when exposed to air, forms a protective oxide layer (BeO) that prevents further oxidation . In the presence of acids, beryllium can dissolve, forming beryllium ions and hydrogen gas . Gold, on the other hand, is resistant to oxidation and corrosion but can participate in reduction reactions.
Common Reagents and Conditions: Common reagents used in the reactions of beryllium–gold (1/1) include acids such as hydrochloric acid, sulfuric acid, and nitric acid for beryllium dissolution . For reduction reactions, reducing agents such as hydrogen gas or chemical reductants can be employed. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of beryllium–gold (1/1) depend on the specific reaction conditions. For example, the oxidation of beryllium results in the formation of beryllium oxide (BeO), while the dissolution in acids produces beryllium ions (Be²⁺) and hydrogen gas (H₂) . Gold remains largely unreactive under similar conditions, maintaining its metallic state.
科学的研究の応用
Beryllium–gold (1/1) has several scientific research applications due to its unique properties. In materials science, it is used to create thin films with enhanced electrical and optical characteristics . These films are employed in various electronic devices and sensors. In chemistry, beryllium–gold (1/1) serves as a catalyst in certain reactions, leveraging the catalytic properties of both metals . In the field of medicine, beryllium–gold (1/1) is explored for its potential use in diagnostic imaging and therapeutic applications due to its biocompatibility and unique interaction with biological tissues . Additionally, the compound finds applications in the aerospace industry, where its lightweight and high-strength properties are advantageous for structural components .
作用機序
The mechanism of action of beryllium–gold (1/1) involves the interaction of beryllium and gold at the molecular level. Beryllium forms a protective oxide layer that enhances the compound’s stability, while gold contributes to its conductivity and resistance to corrosion . The combination of these properties results in a compound that can effectively participate in catalytic reactions, electronic applications, and biomedical uses. The molecular targets and pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .
類似化合物との比較
Beryllium–gold (1/1) can be compared with other bimetallic compounds such as beryllium–silver (1/1) and beryllium–platinum (1/1). While all these compounds share the presence of beryllium, the choice of the second metal significantly influences their properties and applications. For instance, beryllium–silver (1/1) may exhibit different catalytic properties compared to beryllium–gold (1/1) due to the distinct chemical behavior of silver . Similarly, beryllium–platinum (1/1) may offer enhanced stability and catalytic activity in certain reactions . The uniqueness of beryllium–gold (1/1) lies in its combination of lightweight, high-strength beryllium with the conductive and corrosion-resistant properties of gold, making it suitable for specialized applications in electronics, catalysis, and biomedicine .
特性
CAS番号 |
12044-69-8 |
|---|---|
分子式 |
AuBe |
分子量 |
205.97875 g/mol |
IUPAC名 |
beryllium;gold |
InChI |
InChI=1S/Au.Be |
InChIキー |
HOHAQBNFPZHTJB-UHFFFAOYSA-N |
正規SMILES |
[Be].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


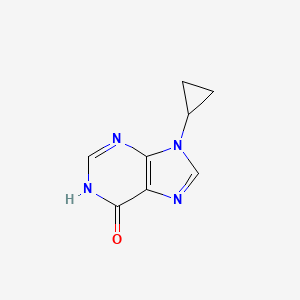
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

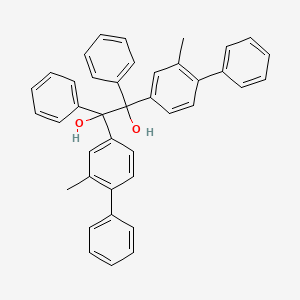
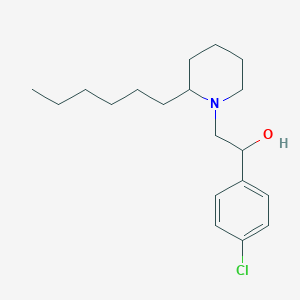
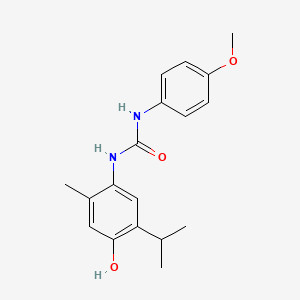
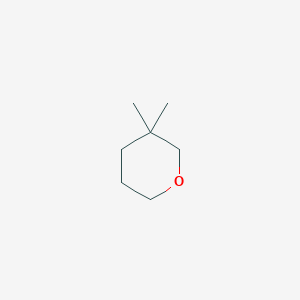
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
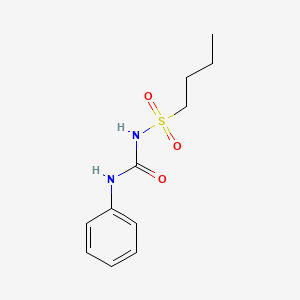
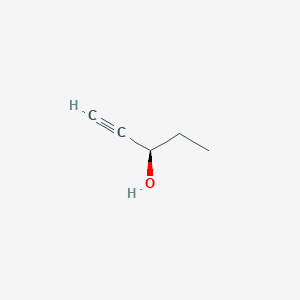
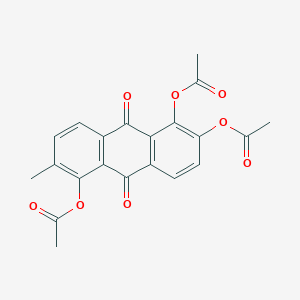
![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)
